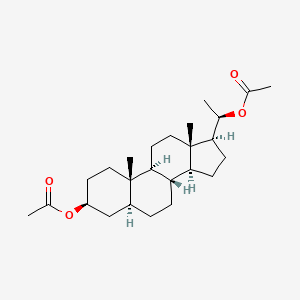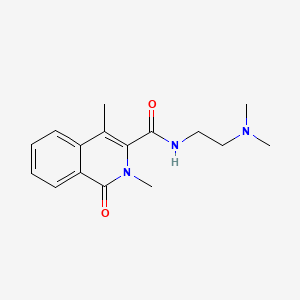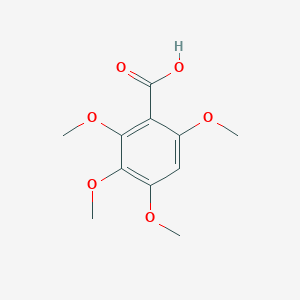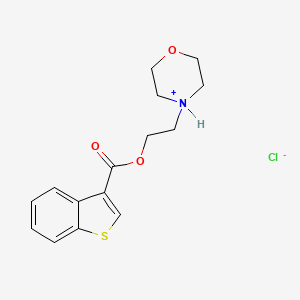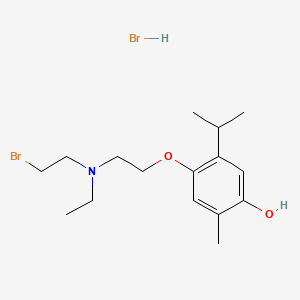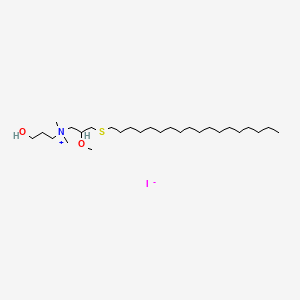
Acetic acid, oxophosphono-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid, oxophosphono-, also known as phosphonoacetic acid, is an organophosphorus compound with the chemical formula C2H5O5P. It is a colorless to yellowish liquid with a pungent odor and is soluble in water. This compound is notable for its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Phosphonoacetic acid can be synthesized through several methods. One common route involves the reaction of diethyl phosphite with chloroacetic acid under basic conditions. The reaction proceeds as follows:
(C2H5O)2P(O)H + ClCH2COOH → HOCH2P(O)(OH)2 + C2H5Cl
This reaction typically requires a base such as sodium hydroxide to neutralize the hydrochloric acid formed during the process.
Industrial Production Methods: On an industrial scale, phosphonoacetic acid is produced by the hydrolysis of diethyl phosphonoacetate. The process involves the following steps:
- Diethyl phosphonoacetate is prepared by reacting diethyl phosphite with ethyl chloroacetate.
- The ester is then hydrolyzed using a strong acid, such as hydrochloric acid, to yield phosphonoacetic acid.
Analyse Chemischer Reaktionen
Types of Reactions: Phosphonoacetic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phosphonoacetic acid derivatives.
Reduction: Reduction reactions can convert it into different phosphonate compounds.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like thionyl chloride or phosphorus trichloride are often employed.
Major Products Formed:
Oxidation: Phosphonoacetic acid derivatives with higher oxidation states.
Reduction: Various phosphonate compounds.
Substitution: Substituted phosphonoacetic acid derivatives.
Wissenschaftliche Forschungsanwendungen
Phosphonoacetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of organophosphorus compounds and as a stabilizer for free radical polymerization.
Biology: It serves as an inhibitor of DNA polymerase, making it useful in studies of viral replication and DNA synthesis.
Medicine: Phosphonoacetic acid derivatives are explored for their potential antiviral properties.
Industry: It is used in the production of flame retardants, plasticizers, and as a chelating agent in water treatment processes.
Wirkmechanismus
Phosphonoacetic acid can be compared with other organophosphorus compounds such as:
Phosphonoformic acid: Similar in structure but with different applications, primarily as an antiviral agent.
Phosphonoacetic acid derivatives: These include various substituted phosphonoacetic acids with unique properties and uses.
Uniqueness: Phosphonoacetic acid is unique due to its dual functionality as both a carboxylic acid and a phosphonic acid, allowing it to participate in a wide range of chemical reactions and applications.
Vergleich Mit ähnlichen Verbindungen
- Phosphonoformic acid
- Phosphonomethylglycine
- Phosphonoacetaldehyde
Eigenschaften
CAS-Nummer |
26647-76-7 |
|---|---|
Molekularformel |
C2H3O6P |
Molekulargewicht |
154.02 g/mol |
IUPAC-Name |
2-oxo-2-phosphonoacetic acid |
InChI |
InChI=1S/C2H3O6P/c3-1(4)2(5)9(6,7)8/h(H,3,4)(H2,6,7,8) |
InChI-Schlüssel |
HISRLFWNBVQMKW-UHFFFAOYSA-N |
Kanonische SMILES |
C(=O)(C(=O)P(=O)(O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


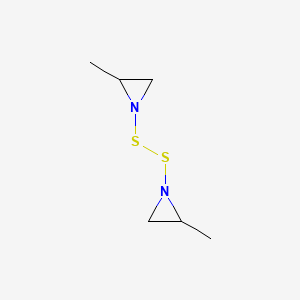

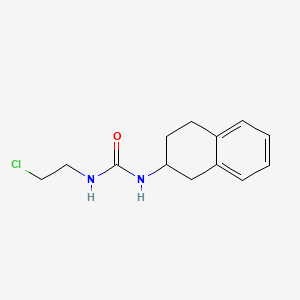
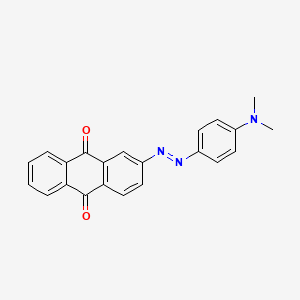

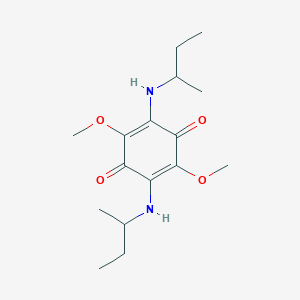

![calcium;(3R,5S,6E,8E)-9-(4-fluorophenyl)-3,5-dihydroxy-9-[[[methyl(methylsulfonyl)amino]-[(E)-2-methylpropylideneamino]methylidene]amino]nona-6,8-dienoate;(E,3R,5S)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B12805615.png)
